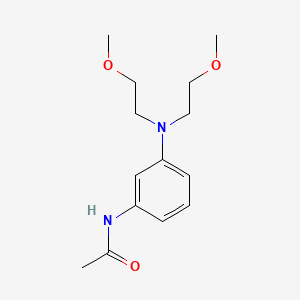
Oseltamivir Acid Methyl Ester
Overview
Description
Oseltamivir Acid methyl ester is a precursor form of the antiviral agent oseltamivir acid. It is converted to oseltamivir acid by the enzyme carboxylesterase 1. Oseltamivir acid is a neuraminidase inhibitor, which means it prevents the influenza virus from spreading by inhibiting the activity of the viral neuraminidase enzyme .
Mechanism of Action
Target of Action
Oseltamivir Acid Methyl Ester is a precursor form of oseltamivir acid . The primary target of oseltamivir acid is the viral neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .
Mode of Action
This compound is converted to oseltamivir acid by carboxylesterase 1 (CES1) . Once converted, oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of the compound to oseltamivir acid by CES1 . This conversion allows oseltamivir acid to inhibit the neuraminidase enzyme, preventing the release of new virus particles from host cells . The downstream effect of this action is a reduction in viral load and the course of infection in the host .
Pharmacokinetics
This compound is rapidly metabolized to the active form, oseltamivir acid, which has high bioavailability . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose proportional after repeated doses . More than 90% of oseltamivir is eliminated through conversion to oseltamivir carboxylate and subsequent renal excretion .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of the viral neuraminidase enzyme, which prevents the release of new virus particles from host cells . This results in a reduction in viral replication and infectivity, potentially decreasing the severity and duration of influenza symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Beyond this time frame, the effectiveness of the drug decreases significantly . Furthermore, the pharmacokinetics of oseltamivir might be altered in liver cirrhosis, depending on the degree of severity .
Biochemical Analysis
Biochemical Properties
Oseltamivir Acid Methyl Ester interacts with the enzyme carboxylesterase 1 (CES1), which converts it into oseltamivir acid . This conversion is a crucial step in its biochemical reaction.
Cellular Effects
This compound, once converted to oseltamivir acid, exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus . This prevents budding from the host cell, viral replication, and infectivity . It has been shown to have a significant impact on virological parameters .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the viral neuraminidase enzyme . This enzyme is crucial for the release of new virus particles from host cells. By inhibiting this enzyme, this compound prevents the virus from spreading to other cells .
Temporal Effects in Laboratory Settings
It is known that the clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms .
Dosage Effects in Animal Models
In animal models, the in vivo efficacy of oseltamivir is lower against viruses that show reduced inhibition by oseltamivir in laboratory testing
Metabolic Pathways
This compound is involved in the metabolic pathway where it is converted to oseltamivir acid by the enzyme carboxylesterase 1 (CES1) . This is a crucial step in the compound’s metabolic process.
Transport and Distribution
It is known that oseltamivir is readily absorbed from the gastrointestinal tract after oral administration .
Subcellular Localization
Once converted to oseltamivir acid, it inhibits the viral neuraminidase enzyme found on the surface of the virus , suggesting that it interacts with the viral particles within the host cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir Acid methyl ester involves several steps. One method starts with the conversion of an alkyl shikimate ester to the corresponding tris-mesylate by reacting it with methanesulfonyl chloride in the presence of an aprotic organic solvent and an organic base. This is followed by stereoselective displacement of the mesyloxy substituent with azide, and subsequent reactions to form the aziridine, which is then opened by a Lewis acid to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of organic solvents and catalysts to optimize yield and efficiency. For example, using a Lindlar catalyst under specific pressure and temperature conditions can simplify the purification process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir Acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonyl chloride, azide, and Lewis acids. The conditions often involve the use of aprotic organic solvents and specific catalysts to achieve the desired transformations .
Major Products Formed
The major product formed from these reactions is oseltamivir acid, which is the active antiviral agent used to treat influenza .
Scientific Research Applications
Oseltamivir Acid methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of oseltamivir acid, which is an important antiviral agent.
Biology: It is studied for its role in inhibiting the neuraminidase enzyme, which is crucial for the replication of the influenza virus.
Medicine: Oseltamivir acid, derived from its methyl ester, is used to treat and prevent influenza infections.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor administered intravenously for the treatment of influenza.
Laninamivir: A long-acting neuraminidase inhibitor used for the treatment of influenza.
Uniqueness
Oseltamivir Acid methyl ester is unique in its oral bioavailability and its conversion to the active form, oseltamivir acid, which has a high affinity for the neuraminidase enzyme. This makes it particularly effective in treating influenza when administered early in the course of the infection .
Properties
IUPAC Name |
methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFJHRGEFIDLDI-BFHYXJOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208720-71-2 | |
| Record name | Oseltamivir acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OSELTAMIVIR ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)








![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
